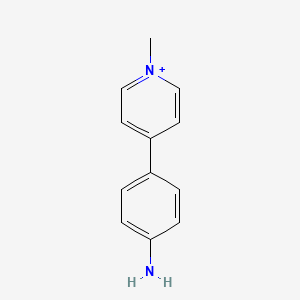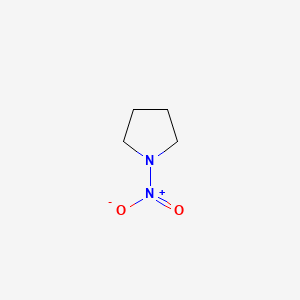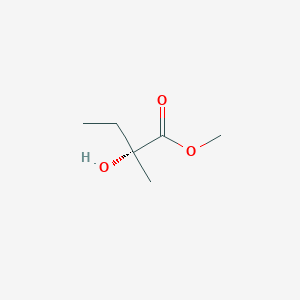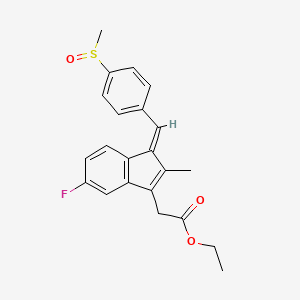![molecular formula C12H11BrFN B13420510 1-[(4-Fluorophenyl)methyl]pyridin-1-ium bromide CAS No. 587-78-0](/img/structure/B13420510.png)
1-[(4-Fluorophenyl)methyl]pyridin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Fluorophenyl)methyl]pyridin-1-ium bromide is a chemical compound with the molecular formula C12H11BrFN It is known for its unique structure, which includes a pyridinium ion bonded to a 4-fluorobenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Fluorophenyl)methyl]pyridin-1-ium bromide typically involves the reaction of 4-fluorobenzyl bromide with pyridine. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and conditions. The process is optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1-[(4-Fluorophenyl)methyl]pyridin-1-ium bromide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromide ion can be replaced by other nucleophiles, such as hydroxide or cyanide ions.
Oxidation and reduction: The compound can participate in redox reactions, where the pyridinium ion can be reduced to a pyridine derivative.
Addition reactions: The compound can react with electrophiles, such as halogens or acids, to form addition products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium cyanide, typically in an aqueous or alcoholic medium.
Oxidation and reduction: Reagents such as sodium borohydride or hydrogen peroxide can be used under controlled conditions.
Addition reactions: Halogens like chlorine or bromine, and acids like hydrochloric acid, are used in these reactions.
Major Products Formed
Nucleophilic substitution: Products include 1-[(4-Fluorophenyl)methyl]pyridine derivatives with different substituents replacing the bromide ion.
Oxidation and reduction: Products include reduced or oxidized forms of the original compound.
Addition reactions: Products include halogenated or protonated derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-[(4-Fluorophenyl)methyl]pyridin-1-ium bromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism by which 1-[(4-Fluorophenyl)methyl]pyridin-1-ium bromide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyridinium ion can interact with negatively charged sites on proteins or nucleic acids, leading to changes in their activity or function. The fluorobenzyl group can enhance the compound’s binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
1-[(4-Fluorophenyl)methyl]pyridin-1-ium iodide: Similar structure but with an iodide ion instead of bromide.
1-[(4-Fluorophenyl)methyl]pyridin-1-ium chloride: Similar structure but with a chloride ion instead of bromide.
1-[(4-Fluorophenyl)methyl]pyridin-1-ium fluoride: Similar structure but with a fluoride ion instead of bromide.
Uniqueness
1-[(4-Fluorophenyl)methyl]pyridin-1-ium bromide is unique due to its specific combination of a pyridinium ion and a 4-fluorobenzyl group, which imparts distinct chemical and biological properties. The bromide ion also influences its reactivity and solubility compared to other halide derivatives.
Propiedades
Número CAS |
587-78-0 |
|---|---|
Fórmula molecular |
C12H11BrFN |
Peso molecular |
268.12 g/mol |
Nombre IUPAC |
1-[(4-fluorophenyl)methyl]pyridin-1-ium;bromide |
InChI |
InChI=1S/C12H11FN.BrH/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-14;/h1-9H,10H2;1H/q+1;/p-1 |
Clave InChI |
XJTGKKJROUMQOH-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=[N+](C=C1)CC2=CC=C(C=C2)F.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-17-(2-fluoroacetyl)-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13420473.png)
![5-[[1-[2-(4-butan-2-ylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B13420475.png)


![2-Propenethioic acid, 2-methyl-, S-[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl] ester](/img/structure/B13420500.png)




![Potassium;1,1,2,2-tetrafluoroethene;1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxyethanesulfonate](/img/structure/B13420525.png)
